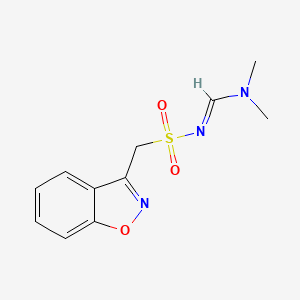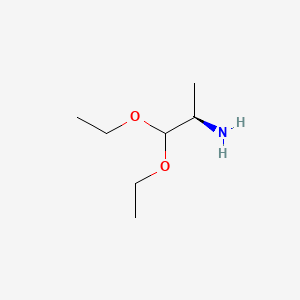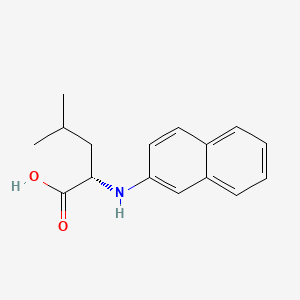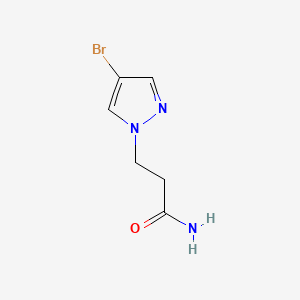
Zonisamide N,N-Dimethylformimidamide
Vue d'ensemble
Description
Zonisamide N,N-Dimethylformimidamide is a pharmaceutical reference standard . It is also known as N’- (Benzisoxazol-3-ylmethylsulfonyl)-N,N-dimethylformimidamide . The molecular formula of this compound is C11 H13 N3 O3 S and it has a molecular weight of 267.30 .
Molecular Structure Analysis
This compound has a molecular formula of C11 H13 N3 O3 S . It contains a total of 31 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 32 bonds; 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Applications De Recherche Scientifique
Neuroprotective Effects in Parkinson's Disease : Zonisamide has been shown to inhibit MAO-B and attenuate MPTP toxicity in mice, suggesting its potential in improving clinical symptoms in Parkinson's disease (PD) patients. This was supported by findings that Zonisamide provides neuroprotection and improves outcomes in PD patients when used as adjunct therapy (Sonsalla et al., 2010).
Antiepileptic Applications : Widely used as an antiepileptic drug, Zonisamide has been effective in a broad spectrum of epilepsies in adults and children. It is notable for its unique chemical structure and multiple mechanisms of action, offering predictable pharmacokinetics and minimal drug interactions. This makes it a suitable option for various patient populations, including the elderly and women of childbearing age (Kwan et al., 2015).
Treatment of Neuropathic Pain : Zonisamide has shown effectiveness as an adjunct therapy in the treatment of intractable neuropathic pain syndromes. This expands its therapeutic use beyond epilepsy to include pain management (Hasegawa, 2004).
Potential in Obesity Treatment : A randomized controlled trial demonstrated that Zonisamide, in combination with a hypocaloric diet, resulted in significant weight loss in obese adults, suggesting its potential application in obesity management (Gadde et al., 2003).
Brain Tumor-Related Epilepsy : Preliminary reports indicate that Zonisamide might be effective in controlling seizures as an add-on treatment in patients with brain tumor-related epilepsy (BTRE), broadening its application in the neuro-oncological field (Maschio et al., 2009).
Mécanisme D'action
Target of Action
Zonisamide N,N-Dimethylformimidamide primarily targets voltage-gated sodium channels and GABA receptors . The compound’s action on these targets plays a crucial role in its therapeutic effects.
Mode of Action
This compound interacts with its targets in several ways. It may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . Additionally, it may bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By blocking sodium channels and modulating GABA receptors, it influences the neuronal excitability and neurotransmitter release . These actions can alter downstream effects, potentially reducing seizure activity and providing anticonvulsant effects.
Pharmacokinetics
This compound is metabolized in the liver through the CYP3A4 enzyme . It has a bioavailability of approximately 100% , indicating that the compound is well-absorbed in the body. The elimination half-life is about 63 hours in plasma , and it is excreted through the kidneys (62%) and faeces (3%) .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a modulation of neurotransmitter release. These effects can lead to a reduction in seizure activity, making the compound effective as an anticonvulsant .
Safety and Hazards
Orientations Futures
Zonisamide has been used as an add-on treatment to overcome the deficiencies of the general therapies currently used to resolve the motor complications and non-motor symptoms of Parkinson’s disease . There is evidence of the efficacy of Zonisamide in motor symptoms as an adjunctive therapy to levodopa, but for non-motor symptoms, the evidence is lacking and needs further investigation .
Propriétés
IUPAC Name |
N'-(1,2-benzoxazol-3-ylmethylsulfonyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-14(2)8-12-18(15,16)7-10-9-5-3-4-6-11(9)17-13-10/h3-6,8H,7H2,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSDTSFCPJXKF-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)CC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153350 | |
| Record name | Zonisamide N,N-dimethylformimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217201-89-2 | |
| Record name | Zonisamide N,N-dimethylformimidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217201892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zonisamide N,N-dimethylformimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)






![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)

